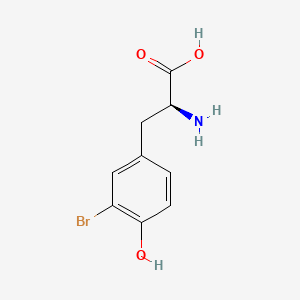

N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

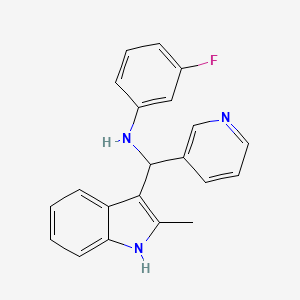

“N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a derivative of the triazole class of compounds . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities, as they can bind with a variety of enzymes and receptors in the biological system .

Synthesis Analysis

The synthesis of triazole derivatives involves the union of a great number of potential synthetic substances consistently in laboratories around the world . The synthesis of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides as analogues of febuxostat has been reported . These compounds were evaluated for their in vitro xanthine oxidase (XO) inhibitory activity .Molecular Structure Analysis

Triazole compounds, including “N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide”, have a molecular formula of C2H3N3 . They contain a triazole nucleus, which is a central structural component in a number of drug classes .Chemical Reactions Analysis

Triazoles are prone to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This allows for the construction of diverse novel bioactive molecules .Physical And Chemical Properties Analysis

The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C . In a solid state, it exists as a 1:1 mixture of 1H- and 2H-tautomers .科学的研究の応用

Antitumor Activity

Triazole derivatives, particularly those related to imidazole carboxamide, have been studied for their antitumor activities. For instance, DTIC (Dacarbazine), a compound structurally similar to triazole carboxamides, undergoes metabolic transformations to exhibit antitumor effects by methylating DNA. Such compounds' efficacy varies across different species, highlighting the significance of metabolic pathways in their antitumor activity (Vincent, Rutty, & Abel, 1984).

Synthesis and Chemical Transformations

Triazoles have been a focal point in synthetic chemistry, demonstrating versatile reactivity patterns. For example, the cycloadditions of lithium alkynamides derived from triazoles have been explored to produce a variety of structurally complex compounds, showcasing the synthetic utility of triazoles in creating new chemical entities (Ghose & Gilchrist, 1991).

Mechanisms of Action in Cellular Systems

The molecular mechanisms underlying the biological activities of triazole derivatives, including interactions with DNA and RNA, have been subjects of cellular studies. These investigations shed light on how such compounds could be leveraged for therapeutic purposes, underscoring the importance of understanding their cellular pathways (Gerulath & Loo, 1972).

Synthetic Analogues with Antifungal Activity

Structural analogues of triazole derivatives have been synthesized and evaluated for their potential as systemic fungicides. This illustrates the broader applicability of triazole chemistry beyond pharmacology, extending into agrochemical research (Huppatz, 1983).

将来の方向性

The future of triazole compounds, including “N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide”, is promising. They have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure could lead to compounds with expanded antimicrobial action .

特性

IUPAC Name |

N,5-dimethyl-2-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-8-10(11(16)12-2)14-15(13-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUDHKCFODBAOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1C(=O)NC)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,5-dimethyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2940418.png)

![1-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B2940420.png)

![5-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2940424.png)

![2,4-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2940430.png)

![4-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940432.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2940433.png)

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2940434.png)